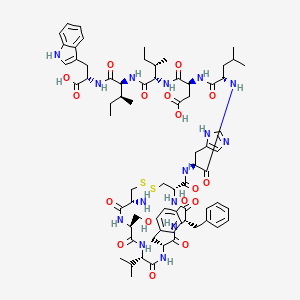

Trapoxin B

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

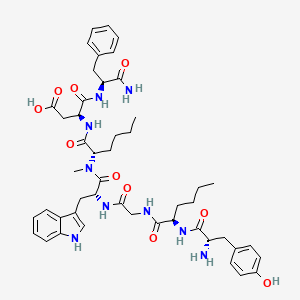

La Trapoxin est un tétrapeptide cyclique connu pour ses effets inhibiteurs puissants sur les désacétylases d'histones (HDAC). Elle a été isolée pour la première fois du champignon Helicoma ambiens et est depuis reconnue pour sa capacité à induire une reversion morphologique dans les cellules transformées, ce qui en fait un outil précieux dans la recherche sur le cancer .

Méthodes De Préparation

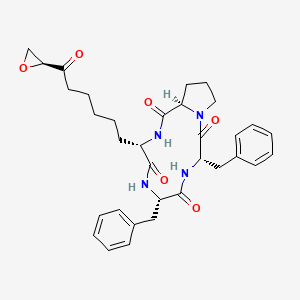

Voies de synthèse et conditions de réaction : La Trapoxin peut être synthétisée par une série de réactions de couplage peptidique. La synthèse implique généralement la formation d'une structure tétrapeptidique cyclique, incorporant des acides aminés tels que la L-phénylalanine, l'acide D-pipécolique et un acide gras unique contenant un époxyde. Les étapes clés incluent :

Couplage peptidique : Couplage séquentiel d'acides aminés en utilisant des réactifs comme le dicyclohexylcarbodiimide (DCC) et la N-hydroxysuccinimide (NHS).

Cyclisation : Formation de la structure cyclique par la formation d'une liaison peptidique intramoléculaire.

Époxydation : Introduction du groupe époxyde en utilisant des agents oxydants comme l'acide m-chloroperbenzoïque (m-CPBA).

Méthodes de production industrielle : La production industrielle de Trapoxin n'est pas largement documentée, mais elle impliquerait probablement des techniques de synthèse peptidique à grande échelle, y compris la synthèse peptidique en phase solide (SPPS) et des méthodes de purification telles que la chromatographie liquide haute performance (HPLC).

Analyse Des Réactions Chimiques

Types de réactions : La Trapoxin subit plusieurs types de réactions chimiques, y compris :

Oxydation : Le groupe époxyde de la Trapoxin peut être réduit en groupe hydroxyle en utilisant des agents réducteurs.

Substitution : Le groupe époxyde peut également participer à des réactions de substitution nucléophile, formant divers dérivés.

Réactifs et conditions courantes :

Oxydation : Acide m-chloroperbenzoïque (m-CPBA) pour l'époxydation.

Réduction : Borohydrure de sodium (NaBH4) pour réduire le groupe époxyde.

Substitution : Nucléophiles tels que les amines ou les thiols pour les réactions de substitution.

Principaux produits :

Trapoxin réduite : Cyclo-(L-phénylalanyl-L-phénylalanyl-D-pipécolyl-L-2-amino-8-oxo-10-hydroxydécanoyl).

4. Applications de la recherche scientifique

La Trapoxin a une large gamme d'applications de recherche scientifique :

Chimie : Utilisée comme sonde chimique pour étudier l'inhibition des désacétylases d'histones.

Biologie : Investigue le rôle de l'acétylation des histones dans l'expression des gènes et la structure de la chromatine.

Industrie : Utilisation potentielle dans le développement de nouveaux inhibiteurs des HDAC pour des applications thérapeutiques.

5. Mécanisme d'action

La Trapoxin exerce ses effets en inhibant de manière irréversible les désacétylases d'histones. Elle se lie de manière covalente au site actif de l'enzyme via son groupe époxyde, empêchant la désacétylation des histones. Cela conduit à l'accumulation d'histones acétylées, modifiant la structure de la chromatine et l'expression des gènes . La cible moléculaire principale est la désacétylase d'histone 11 (HDAC11), qui joue un rôle dans la régulation de la réponse immunitaire et la progression du cancer .

Applications De Recherche Scientifique

Trapoxin has a wide range of scientific research applications:

Chemistry: Used as a chemical probe to study the inhibition of histone deacetylases.

Biology: Investigates the role of histone acetylation in gene expression and chromatin structure.

Industry: Potential use in developing new HDAC inhibitors for therapeutic applications.

Mécanisme D'action

Trapoxin exerts its effects by irreversibly inhibiting histone deacetylases. It binds covalently to the enzyme’s active site via its epoxide group, preventing the deacetylation of histones. This leads to the accumulation of acetylated histones, altering chromatin structure and gene expression . The primary molecular target is histone deacetylase 11 (HDAC11), which plays a role in regulating immune response and cancer progression .

Comparaison Avec Des Composés Similaires

La Trapoxin est unique en raison de son inhibition irréversible des HDAC, contrairement à d'autres inhibiteurs des HDAC tels que la Trichostatine A, qui sont des inhibiteurs réversibles . Des composés similaires incluent :

Trichostatine A : Un inhibiteur réversible des HDAC avec des effets biologiques similaires mais des mécanismes d'inhibition différents.

Apicidine : Un autre tétrapeptide cyclique ayant une activité inhibitrice des HDAC.

Vorinostat : Un inhibiteur synthétique des HDAC utilisé en thérapie anticancéreuse.

L'inhibition irréversible unique de la Trapoxin et son ciblage spécifique de l'HDAC11 en font un outil précieux à la fois pour la recherche et pour des applications thérapeutiques potentielles .

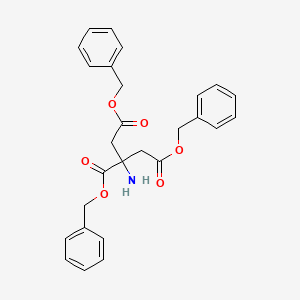

Propriétés

Formule moléculaire |

C33H40N4O6 |

|---|---|

Poids moléculaire |

588.7 g/mol |

Nom IUPAC |

(3S,6S,9S,12R)-3,6-dibenzyl-9-[6-[(2S)-oxiran-2-yl]-6-oxohexyl]-1,4,7,10-tetrazabicyclo[10.3.0]pentadecane-2,5,8,11-tetrone |

InChI |

InChI=1S/C33H40N4O6/c38-28(29-21-43-29)17-9-3-8-15-24-30(39)35-25(19-22-11-4-1-5-12-22)31(40)36-26(20-23-13-6-2-7-14-23)33(42)37-18-10-16-27(37)32(41)34-24/h1-2,4-7,11-14,24-27,29H,3,8-10,15-21H2,(H,34,41)(H,35,39)(H,36,40)/t24-,25-,26-,27+,29-/m0/s1 |

Clé InChI |

LLOKIGWPNVSDGJ-AFBVCZJXSA-N |

SMILES isomérique |

C1C[C@@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2C1)CC3=CC=CC=C3)CC4=CC=CC=C4)CCCCCC(=O)[C@@H]5CO5 |

SMILES canonique |

C1CC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2C1)CC3=CC=CC=C3)CC4=CC=CC=C4)CCCCCC(=O)C5CO5 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![trans-H-Tyr-c[D-AllylGly-Gly-Phe-D-Allylgly]-OH](/img/structure/B10853513.png)

![5-[[2-(3-Carboxypropylamino)-5-methyl-4-oxo-3,1-benzoxazin-7-yl]amino]-5-oxo-4-(phenylmethoxycarbonylamino)pentanoic acid](/img/structure/B10853544.png)